(1S)-1-(4-chloropyridin-3-yl)ethan-1-ol
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Overview
Description
(1S)-1-(4-chloropyridin-3-yl)ethan-1-ol: is a chiral alcohol compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-chloropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine, which is commercially available.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with 4-chloropyridine to form the intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-chloropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a different pyridine derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of (1S)-1-(4-chloropyridin-3-yl)ethanone.
Reduction: Formation of (1S)-1-(pyridin-3-yl)ethan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (1S)-1-(4-chloropyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The chlorine atom and the chiral center play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-chlorophenyl)ethan-1-ol: Similar structure but with a phenyl ring instead of a pyridine ring.
(1S)-1-(4-fluoropyridin-3-yl)ethan-1-ol: Fluorine substituent instead of chlorine.
(1S)-1-(4-bromopyridin-3-yl)ethan-1-ol: Bromine substituent instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom at the 4-position of the pyridine ring imparts unique electronic properties.
Chiral Center: The (1S) configuration provides specific stereochemical properties that can influence biological activity.
Properties
CAS No. |
949003-67-2 |
---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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